(E)-4-(3-(indolin-1-yl)-3-oxoprop-1-en-1-yl)phenyl 2-fluorobenzoate
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Description
(E)-4-(3-(indolin-1-yl)-3-oxoprop-1-en-1-yl)phenyl 2-fluorobenzoate is a useful research compound. Its molecular formula is C24H18FNO3 and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The development of novel synthesis methods is a key application in scientific research for compounds related to (E)-4-(3-(indolin-1-yl)-3-oxoprop-1-en-1-yl)phenyl 2-fluorobenzoate. For example, a study presented a novel protocol for synthesizing (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones through Pd-catalyzed oxidative intramolecular C-H functionalization reactions, indicating a mechanism that involves a C-H activation process (Peng et al., 2009).
Molecular Target Identification
Chemical genetics approaches have been employed to identify apoptosis inducers among small molecules, including structures similar to the subject compound. This approach has led to the discovery of potential anticancer agents and the identification of molecular targets like the tail-interacting protein 47 (TIP47) and Transferrin receptor I (TfR), which are crucial for drug research from discovery to understanding signaling pathways (S. Cai et al., 2006).
Antimicrobial and Anticancer Applications
Research has also focused on evaluating the antimicrobial and anticancer activities of compounds structurally related to this compound. For instance, studies on eperezolid-like molecules and derivatives have shown significant anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents (Meltem Yolal et al., 2012). Similarly, research into (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives has demonstrated potent cytotoxicity against the MCF-7 cell line, indicating their efficacy as anticancer agents (T. R. R. Naik et al., 2022).
Photoresponsive Behavior and UV Stability
The study of photoresponsive behavior and UV stability in compounds, including those related to this compound, is essential for applications in materials science. Investigations into fluorinated liquid crystals have provided insights into enhancing UV stability while maintaining conductivity, offering potential applications in display technologies and materials chemistry (P. L. Praveen & D. Ojha, 2012).
Properties
IUPAC Name |
[4-[(E)-3-(2,3-dihydroindol-1-yl)-3-oxoprop-1-enyl]phenyl] 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3/c25-21-7-3-2-6-20(21)24(28)29-19-12-9-17(10-13-19)11-14-23(27)26-16-15-18-5-1-4-8-22(18)26/h1-14H,15-16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFMUQUXVSJCAO-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.